molecular formula C7H16N2O B1490869 1-(1-Aminopiperidin-2-yl)ethan-1-ol CAS No. 2098081-41-3

1-(1-Aminopiperidin-2-yl)ethan-1-ol

Cat. No.: B1490869
CAS No.: 2098081-41-3
M. Wt: 144.21 g/mol
InChI Key: HFIJHKTVPPWTNU-UHFFFAOYSA-N
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Description

1-(1-Aminopiperidin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an amino group attached to the piperidine ring and an ethanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopiperidin-2-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of piperidine with an aldehyde or ketone, followed by reduction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopiperidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.

Scientific Research Applications

1-(1-Aminopiperidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminopiperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    2-(4-Aminopiperidin-1-yl)ethanol: Another piperidine derivative with similar chemical properties.

    4-(2-Hydroxyethyl)piperidine: A compound with a hydroxyethyl group attached to the piperidine ring.

Uniqueness: 1-(1-Aminopiperidin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethanol group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(1-aminopiperidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(10)7-4-2-3-5-9(7)8/h6-7,10H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIJHKTVPPWTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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